(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE is a complex organic compound that features a thiazole ring, a furan ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step might involve the addition of the cyanide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or furan rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the thiazole and furan rings suggests that it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole or furan derivatives, such as:
- 1-(4-METHYL-1,3-THIAZOL-2-YL)-2-FURAN-2-YL-ETHANONE
- 2-(4-METHYL-1,3-THIAZOL-2-YL)-5-(PHENOXYMETHYL)-FURAN
Uniqueness
The uniqueness of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-[5-(PHENOXYMETHYL)-2-FURYL]-1-ETHENYL CYANIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14N2O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C18H14N2O2S/c1-13-12-23-18(20-13)14(10-19)9-16-7-8-17(22-16)11-21-15-5-3-2-4-6-15/h2-9,12H,11H2,1H3/b14-9- |
InChI Key |
QSYNBNPSMBGEEB-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=C(O2)COC3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)COC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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